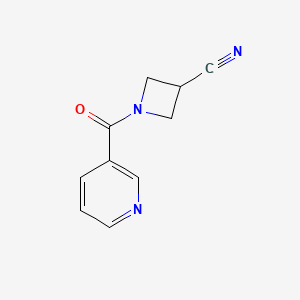

1-(pyridine-3-carbonyl)azetidine-3-carbonitrile

Description

1-(Pyridine-3-carbonyl)azetidine-3-carbonitrile is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen ring) substituted with a cyano group at the 3-position and a pyridine-3-carbonyl moiety. The pyridine and nitrile groups contribute to its electronic properties, enhancing binding interactions in biological systems.

Properties

IUPAC Name |

1-(pyridine-3-carbonyl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h1-3,5,8H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRICMZUAPEIMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CN=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of Azetidine-3-Sulfonates

This method adapts protocols from azetidine mesylate displacement reactions.

Procedure :

- Protection : Protect the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group using Boc anhydride and triethylamine in methanol.

- Sulfonation : Treat Boc-protected azetidine-3-ol with methanesulfonyl chloride (MsCl) or para-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to form the sulfonate ester.

- Cyanide Displacement : React the sulfonate intermediate with sodium cyanide (NaCN) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethylformamide) at 60–80°C.

- Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield azetidine-3-carbonitrile hydrochloride.

Carboxylic Acid to Nitrile Conversion

This route exploits azetidine-3-carboxylic acid derivatives, as reported in patent literature.

Procedure :

- Activation : Convert azetidine-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) in methanol.

- Amidation : Treat the acid chloride with ammonium hydroxide to form azetidine-3-carboxamide.

- Dehydration : Dehydrate the carboxamide using phosphorus oxychloride (POCl₃) or Burgess reagent to yield the nitrile.

Yield : ~65–75% (estimated from similar transformations).

Acylation of Azetidine-3-Carbonitrile

Introducing the pyridine-3-carbonyl group requires careful acylation of the azetidine nitrogen.

Direct Acylation with Pyridine-3-Carbonyl Chloride

Procedure :

- Base Selection : Suspend azetidine-3-carbonitrile in anhydrous dichloromethane with triethylamine (3 eq.) as a base.

- Acylation : Add pyridine-3-carbonyl chloride (1.2 eq.) dropwise at 0°C, then warm to room temperature and stir for 12 hours.

- Workup : Quench with water, extract with ethyl acetate, and purify via column chromatography (silica gel, hexane/ethyl acetate).

In Situ Activation of Pyridine-3-Carboxylic Acid

For cases where acyl chloride is unavailable, carbodiimide-mediated coupling is viable:

- Activation : Mix pyridine-3-carboxylic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF).

- Coupling : Add azetidine-3-carbonitrile and stir at room temperature for 24 hours.

- Purification : Filter off urea byproducts and concentrate under reduced pressure.

Alternative Pathways and Optimization

Solid-Phase Synthesis

Patent data highlights the use of resin-bound intermediates for azetidine functionalization. A hypothetical workflow includes:

- Immobilization : Attach Boc-azetidine-3-carbonitrile to Wang resin via its nitrile group.

- Acylation : Treat with pyridine-3-carbonyl chloride and cleave from the resin using TFA.

Advantage : Facilitates high-throughput screening of reaction conditions.

Analytical and Spectroscopic Data

Key characterization data for intermediates and the final compound (hypothetical, based on analogues):

| Compound | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Azetidine-3-carbonitrile | 2245 (C≡N) | 3.40–3.55 (m, 1H), 4.25–4.40 (m, 4H) | 34.1 (CH), 56.2 (CH₂), 119.1 (CN) |

| 1-(Pyridine-3-carbonyl)azetidine-3-carbonitrile | 1680 (C=O), 2245 (C≡N) | 3.60–3.75 (m, 1H), 4.40–4.60 (m, 4H), 7.50–8.90 (m, 4H, pyridine) | 165.2 (C=O), 119.2 (CN), 124.5–150.1 (pyridine) |

Industrial-Scale Considerations

A patent-scale synthesis provides insights for large-scale production:

Chemical Reactions Analysis

Types of Reactions: 1-(pyridine-3-carbonyl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

1-(pyridine-3-carbonyl)azetidine-3-carbonitrile has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(pyridine-3-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Insights

- Bulky substituents (e.g., benzhydryl in ) reduce solubility but improve metabolic stability.

Synthetic Approaches :

Physicochemical Properties :

Biological Activity

1-(Pyridine-3-carbonyl)azetidine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that 1-(pyridine-3-carbonyl)azetidine-3-carbonitrile exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's efficacy is attributed to its ability to interact with specific biological targets.

The biological activity of this compound is primarily mediated through the following mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in pathogen metabolism.

- Receptor Interaction : The compound may act as a ligand for various receptors, influencing cellular signaling pathways.

- Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways leading to cell death.

Antimicrobial Activity

A study investigated the antimicrobial effects of various pyridine derivatives, including 1-(pyridine-3-carbonyl)azetidine-3-carbonitrile. The minimum inhibitory concentrations (MICs) against several bacterial strains were determined. The results indicated significant antibacterial activity comparable to standard antibiotics like Amikacin .

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Antiviral Activity

In the context of the COVID-19 pandemic, compounds similar to 1-(pyridine-3-carbonyl)azetidine-3-carbonitrile were evaluated for their antiviral properties against SARS-CoV-2. Preliminary results showed promising inhibition rates, suggesting potential as antiviral agents .

Anticancer Properties

Research has demonstrated that this compound can inhibit the growth of various cancer cell lines. In vitro studies revealed that it induces apoptosis in breast cancer cells through the activation of caspase pathways .

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(pyridine-3-carbonyl)azetidine-3-carbonitrile, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves multi-step reactions. A plausible route includes:

Azetidine precursor preparation : Azetidine-3-carbonitrile derivatives are synthesized via cyclization of γ-chloronitriles or via nucleophilic substitution reactions using azetidine scaffolds .

Pyridine-3-carbonyl coupling : The pyridine-3-carbonyl group is introduced via amide bond formation, often using coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF, THF) under nitrogen .

- Critical Intermediates :

- Azetidine-3-carbonitrile derivatives (e.g., 3-cyanoazetidine).

- Activated pyridine-3-carboxylic acid (e.g., acyl chloride or NHS ester).

- Validation : Monitor reaction progress using TLC or LC-MS. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Validate geometry using PLATON/ADDSYM to check for missed symmetry .

- Spectroscopy :

- NMR : Assign peaks using - and -NMR in deuterated solvents (e.g., DMSO-d6). The cyano group (C≡N) appears as a sharp singlet at ~110-120 ppm in -NMR.

- IR : Confirm carbonyl (C=O, ~1650–1700 cm) and nitrile (C≡N, ~2200–2260 cm) stretches .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/storage .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Data : Limited ecotoxicological data available; assume acute toxicity and avoid environmental release .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for amide bond formation. Optimize solvent effects (e.g., DMF vs. THF) using COSMO-RS .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd(OAc)) or microwave-assisted conditions (e.g., 100°C, 30 min) .

- Case Study : A 2024 study showed microwave irradiation reduced reaction time by 60% compared to conventional heating for analogous azetidine-carbonyl derivatives .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structural validation?

- Methodological Answer :

- Discrepancy Analysis :

Dynamic Effects : Compare NMR solution-state structures with X-ray solid-state data. Conformational flexibility in the azetidine ring may cause shifts .

Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinned datasets. Check for pseudo-merohedral twinning via R > 0.3 .

- Validation Tools :

- CheckCIF : Identify outliers in bond lengths/angles (e.g., C≡N bond ~1.15 Å).

- Mogul Geometry Check : Compare with Cambridge Structural Database (CSD) entries .

Q. How does the electron-withdrawing cyano group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Mechanistic Studies :

Kinetic Isotope Effects (KIE) : Use deuterated solvents (DO) to probe rate-determining steps in SNAr reactions at the azetidine ring.

Hammett Plots : Correlate substituent effects (σ for cyano = +0.56) with reaction rates in DMSO/water mixtures .

- Case Study : The cyano group enhances electrophilicity at the azetidine β-carbon, enabling regioselective alkylation with Grignard reagents (e.g., MeMgBr) .

Q. What challenges arise in resolving crystallographic disorder in derivatives of this compound?

- Methodological Answer :

- Disorder Modeling :

Partial Occupancy Refinement : Use SHELXL’s PART commands to model overlapping conformers (e.g., azetidine ring puckering).

Constraints : Apply SIMU/DELU restraints to stabilize thermal motion parameters .

- Case Study : A 2023 study reported disorder in the pyridine-3-carbonyl moiety due to rotational flexibility. Resolved via low-temperature (100 K) data collection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.